molecular formula C11H12BrNO4S B5795943 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid

4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid

Cat. No. B5795943
M. Wt: 334.19 g/mol
InChI Key: RQBMFILNDZEEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid, also known as BPSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPSB is a sulfonamide derivative that contains a pyrrolidine ring and a benzoic acid moiety. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid is not fully understood. However, it has been shown to inhibit the activity of some enzymes by binding to their active site. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to bind to the active site of cyclooxygenase-2 (COX-2) and inhibit its activity. COX-2 is an enzyme that plays a role in the production of pro-inflammatory cytokines. By inhibiting COX-2 activity, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to have anti-inflammatory and analgesic effects. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and reduce pain in animal models. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has also been shown to have an inhibitory effect on the growth of some cancer cell lines. In addition, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to bind to the active site of some enzymes and inhibit their activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid in lab experiments is its potential to inhibit the activity of enzymes. This can be useful in studying the interaction between proteins and ligands. However, one limitation of using 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid is its low solubility in water. This can make it difficult to dissolve 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid in aqueous solutions.

Future Directions

There are several future directions for the study of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid. One direction is the development of more efficient synthesis methods for 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid. Another direction is the study of the interaction between 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid and other enzymes. Additionally, the study of the potential applications of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid in medicine and materials science is an area of interest. Finally, the development of more water-soluble derivatives of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid could be a future direction for the study of this compound.

Synthesis Methods

4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid can be synthesized using different methods. One of the most common methods is the reaction of 4-bromo-3-nitrobenzoic acid with pyrrolidine and sodium sulfite. This reaction results in the formation of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid as a white solid. Other methods include the reaction of 4-bromo-3-chlorobenzoic acid with pyrrolidine and sodium sulfite or the reaction of 4-bromo-3-iodobenzoic acid with pyrrolidine and sodium sulfite.

Scientific Research Applications

4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been studied for its anti-inflammatory and analgesic effects. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In biochemistry, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been used as a tool to study the interaction between proteins and ligands. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to bind to the active site of some enzymes and inhibit their activity. In materials science, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been used as a building block for the synthesis of metal-organic frameworks.

properties

IUPAC Name

4-bromo-3-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBMFILNDZEEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid

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